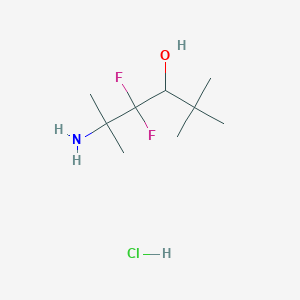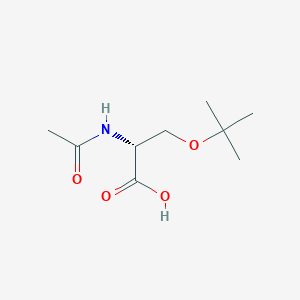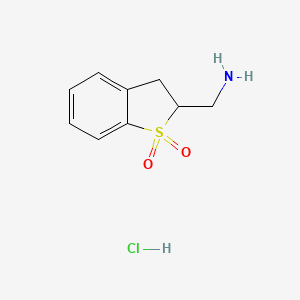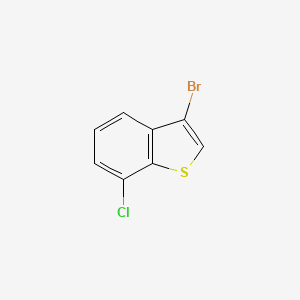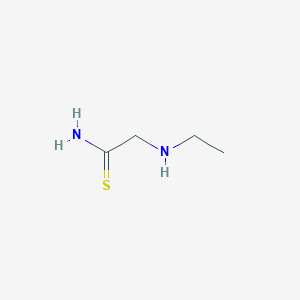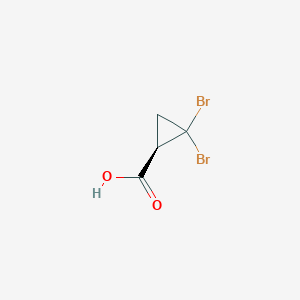
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid is a chiral compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Dibromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using dibromocarbene intermediates. One common method is the reaction of an alkene with bromoform (CHBr3) in the presence of a strong base such as potassium tert-butoxide (t-BuOK). The reaction proceeds via the formation of a dibromocarbene, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-2,2-Dibromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substitution reactions yield compounds such as 2-hydroxycyclopropane-1-carboxylic acid.
- Reduction reactions produce cyclopropane derivatives with varying degrees of saturation.
- Oxidation reactions result in carboxylates or other oxidized forms of the compound.
Aplicaciones Científicas De Investigación
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1R)-2,2-Dibromocyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of bromine atoms and the cyclopropane ring contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
2,2-Dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane-1-carboxylic acid: Lacks halogen substituents, making it less reactive.
2-Bromocyclopropane-1-carboxylic acid: Contains only one bromine atom, resulting in different reactivity and properties.
Uniqueness: (1R)-2,2-Dibromocyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of two bromine atoms, which enhance its reactivity and potential for stereoselective synthesis. Its distinct structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H4Br2O2 |
|---|---|
Peso molecular |
243.88 g/mol |
Nombre IUPAC |
(1R)-2,2-dibromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m1/s1 |
Clave InChI |
ZZQWHIVRLNQEDZ-UWTATZPHSA-N |
SMILES isomérico |
C1[C@@H](C1(Br)Br)C(=O)O |
SMILES canónico |
C1C(C1(Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


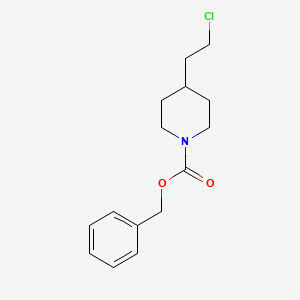
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)


